1-(5-Methyl-1H-pyrazol-3-YL)methanamine

Physicochemical profiling Drug design Ionization state

Researchers pursuing ATP-competitive kinase inhibitors require the precise 3-aminomethyl-5-methyl pyrazole regioisomer-substituting positional isomers alters the amine vector for key coupling steps, derailing SAR. This compound delivers: • Validated scaffold for Aurora A (IC₅₀ 14 nM) & GSK-3β (Kᵢ 24 nM) inhibitor elaboration • Key intermediate claimed in pan-JAK inhibitor patent US 2022/0112219 A1 • Fragment-compliant (MW 111.15, clogP ≤ 3) with ≥95% purity & batch QC documentation

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 479500-37-3
Cat. No. B1588659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-1H-pyrazol-3-YL)methanamine
CAS479500-37-3
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)CN
InChIInChI=1S/C5H9N3/c1-4-2-5(3-6)8-7-4/h2H,3,6H2,1H3,(H,7,8)
InChIKeyJDYUVIGEKYZHLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methyl-1H-pyrazol-3-yl)methanamine: Physicochemical Profile


1-(5-Methyl-1H-pyrazol-3-yl)methanamine (CAS 479500-37-3; PubChem CID 7446898) is a heterocyclic primary amine belonging to the aminomethylpyrazole class, with the empirical formula C₅H₉N₃ and a molecular weight of 111.15 g/mol [1]. The compound features a 5-methyl-substituted pyrazole ring bearing an aminomethyl group at the 3-position, yielding a predicted acid dissociation constant (pKa) of 14.80 ± 0.10 and a predicted density of 1.143 ± 0.06 g/cm³ . Its computed XLogP3 is -0.5, with two hydrogen bond donors and two hydrogen bond acceptors, and a topological polar surface area of 54.7 Ų [1]. The compound is commercially available from multiple suppliers at standard purities of ≥95%, typically accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses .

1-(5-Methyl-1H-pyrazol-3-yl)methanamine: Key Differentiators


Aminomethylpyrazoles are not interchangeable building blocks; the position of the aminomethyl group, the methylation pattern on the pyrazole ring, and the resulting physicochemical properties exert profound effects on downstream molecular recognition, pharmacokinetic behaviour, and synthetic utility [1]. In the case of 1-(5-methyl-1H-pyrazol-3-yl)methanamine, the specific 3-aminomethyl-5-methyl substitution pattern establishes a distinct ionization profile, lipophilicity, and hydrogen-bonding capacity relative to its unsubstituted and regioisomeric analogs. These differences translate into measurable variations in pKa, logD, and polar surface area that directly impact ligand efficiency, membrane permeability, and target binding in drug discovery programmes [2]. Substituting this compound with, for example, (1H-pyrazol-3-yl)methanamine (unsubstituted) or (3,5-dimethyl-1H-pyrazol-4-yl)methanamine (positional isomer) would alter the protonation state at physiological pH, change the vector of the primary amine for amide coupling, and modify the overall lipophilic–hydrophilic balance—any of which can derail a structure–activity relationship or a validated synthetic route. The quantitative evidence below substantiates why procurement specifications must be compound-specific.

1-(5-Methyl-1H-pyrazol-3-yl)methanamine: Evidence Comparison


pKa Differentiation vs. Unsubstituted Analog

The predicted pKa of the conjugate acid of 1-(5-methyl-1H-pyrazol-3-yl)methanamine is 14.80 ± 0.10, compared with 14.24 ± 0.10 for the unsubstituted parent (1H-pyrazol-3-yl)methanamine (CAS 37599-58-9) . The 0.56 log unit increase in basicity reflects the electron-donating effect of the 5-methyl substituent, which stabilizes the protonated amine. At physiological pH (7.4), both compounds exist overwhelmingly in the protonated form; however, the shifted pKa alters the precise fraction ionized in microenvironments (e.g., enzyme active sites, lysosomal compartments) where local pH may approach the pKa range, potentially influencing target engagement and off-target profiles.

Physicochemical profiling Drug design Ionization state

Lipophilicity Differentiation vs. Unsubstituted Analog

The 5-methyl substitution on the pyrazole ring of 1-(5-methyl-1H-pyrazol-3-yl)methanamine produces a measurable increase in lipophilicity relative to the unsubstituted (1H-pyrazol-3-yl)methanamine. The distribution coefficient at pH 7.4 (logD₇.₄) for the target compound is calculated as −1.36, compared with approximately −1.81 for the unsubstituted analog (as inferred from logP data: XLogP3 of −0.5 for the target vs. logP of −0.81 for the comparator) [1]. This ΔlogD of ~0.45 units indicates that the target compound is approximately 2.8-fold more lipophilic at physiological pH, a difference that can affect passive membrane permeability, plasma protein binding, and volume of distribution when incorporated into larger pharmacophores [2].

Lipophilicity Membrane permeability ADME

Regiochemical Specificity: 3- vs. 4-Aminomethyl Isomers

The 3-aminomethyl-5-methyl substitution pattern of 1-(5-methyl-1H-pyrazol-3-yl)methanamine provides a unique spatial orientation of the primary amine relative to the pyrazole N–H and the 5-methyl group. This contrasts with (3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 518064-16-9), where the aminomethyl group occupies the 4-position, flanked by two methyl groups at positions 3 and 5 . The 4-aminomethyl isomer exhibits a higher predicted pKa of 15.05–15.74 and a more negative logD₇.₄ of −1.96, reflecting the different electronic environment created by the symmetrical dimethyl substitution . In kinase inhibitor programmes, the 3-aminomethyl-5-methyl scaffold has been specifically exploited: the 5-methyl-1H-pyrazol-3-ylamino motif appears in patent examples of potent Aurora A kinase inhibitors (IC₅₀ = 14 nM for the elaborated derivative N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine) and in pan-JAK inhibitor intermediates [1][2]. The regioisomeric 4-aminomethyl variant would direct the amine vector differently, precluding the same binding interactions.

Synthetic chemistry Building block Regioselectivity

Commercial Availability and Batch QC

1-(5-Methyl-1H-pyrazol-3-yl)methanamine is routinely supplied at a standard purity of ≥95% (HPLC), with vendors such as Bidepharm, Beyotime, and Chemenu providing batch-specific Certificates of Analysis including NMR, HPLC, and GC data [1]. The hydrochloride salt form is also available at 98% purity . In contrast, the unsubstituted (1H-pyrazol-3-yl)methanamine is typically supplied at 97% purity (Adamas), while the 4-aminomethyl regioisomer is available at 95% purity. The consistency of the ≥95% purity specification across multiple independent suppliers reduces supply-chain risk for the target compound relative to less widely stocked aminomethylpyrazole isomers, ensuring reliable access for repeat synthesis and scale-up campaigns.

Procurement Quality control Batch consistency

Kinase Inhibition Potency of Derivatives

Although the free base 1-(5-methyl-1H-pyrazol-3-yl)methanamine itself lacks reported direct biological activity, derivatives incorporating the 5-methyl-1H-pyrazol-3-ylamino motif have demonstrated potent kinase inhibition. In the Aurora A kinase Z'-LYTE assay, N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine exhibited an IC₅₀ of 14 nM [1]. A related N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine derivative inhibited glycogen synthase kinase-3 (GSK-3) with a Kᵢ of 24 nM [2]. These values compare favourably with elaborated analogs built on alternative aminopyrazole scaffolds: for example, 4-aminomethylpyrazole-derived Smoothened antagonists show IC₅₀ values in the sub-micromolar to low micromolar range in cell-based assays [3], indicating that the 3-aminomethyl-5-methyl substitution pattern provides a productive vector for achieving high-affinity target engagement when elaborated into full pharmacophores.

Kinase inhibition Aurora A GSK-3β Cancer

1-(5-Methyl-1H-pyrazol-3-yl)methanamine: Key Applications


Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can deploy 1-(5-methyl-1H-pyrazol-3-yl)methanamine as a key intermediate for constructing the 5-methyl-1H-pyrazol-3-ylamino pharmacophore. Elaborated derivatives bearing this scaffold have achieved IC₅₀ values of 14 nM against Aurora A kinase and Kᵢ values of 24 nM against GSK-3β, demonstrating that the 3-aminomethyl-5-methyl orientation supports high-affinity hinge-region binding [1]. The scaffold's physicochemical profile (logD₇.₄ = −1.36, PSA = 54.7 Ų) is consistent with lead-like properties, and the primary amine provides a convenient handle for amide coupling or reductive amination to rapidly generate focused libraries for SAR exploration.

Pan-JAK Inhibitor Intermediate Synthesis

The 5-methyl-1H-pyrazol-3-ylamino moiety is explicitly claimed in patent US 2022/0112219 A1 as a structural component of a crystalline pan-JAK inhibitor intermediate, where it is coupled via Buchwald–Hartwig amination to a naphthyridine core [1]. Procurement of the specific 3-aminomethyl-5-methyl regioisomer is essential to reproduce the patented synthetic route, as the 4-aminomethyl isomer would project the amine vector in an incompatible orientation for the subsequent coupling step. The ≥95% purity specification with batch QC documentation supports the reproducibility demands of patent-driven process chemistry.

Fragment-Based Drug Discovery Library Design

With a molecular weight of 111.15 Da, a rotatable bond count of 1, and compliance with the Rule of Three for fragment-based screening (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3), 1-(5-methyl-1H-pyrazol-3-yl)methanamine is suitable as a fragment library component [1]. Its 5-methyl substitution provides a 0.45-unit logD₇.₄ advantage over the unsubstituted (1H-pyrazol-3-yl)methanamine, which can improve detection sensitivity in biophysical assays (SPR, NMR) where higher lipophilicity often correlates with stronger initial binding signals, while remaining within fragment-like property space.

Bioisosteric Replacement of Phenol Motifs

The aminomethylpyrazole core has been established as a more lipophilic and metabolically stable bioisostere of phenol in drug design [1]. The 5-methyl substitution on the pyrazole ring of 1-(5-methyl-1H-pyrazol-3-yl)methanamine augments this bioisosteric advantage by further tuning lipophilicity (logD₇.₄ = −1.36 vs. phenol logD₇.₄ ≈ −1.5 to −2.0 depending on substitution) while preserving hydrogen-bond donor/acceptor capacity (HBD = 2, HBA = 2). This makes the compound a strategic choice for replacing metabolically labile phenol groups in lead series where improved oxidative metabolic stability is sought without sacrificing target potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Methyl-1H-pyrazol-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.